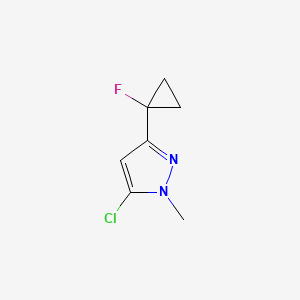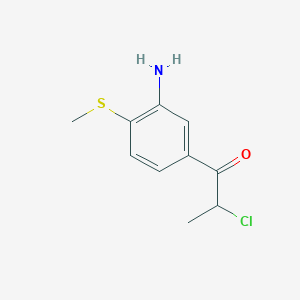
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a naphthalene ring and a piperidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the naphthalene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(naphthalen-2-yl)acetate: Lacks the piperidine ring, making it less complex.
2-(Naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid: The acid form of the compound, which can be esterified to form the target compound.
Ethyl 2-(phenyl)-2-(piperidin-2-yl)acetate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate hydrochloride is unique due to the presence of both a naphthalene ring and a piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H24ClNO2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
ethyl 2-naphthalen-2-yl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-22-19(21)18(17-9-5-6-12-20-17)16-11-10-14-7-3-4-8-15(14)13-16;/h3-4,7-8,10-11,13,17-18,20H,2,5-6,9,12H2,1H3;1H |
Clave InChI |
UOJLOHIHPJXBLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)


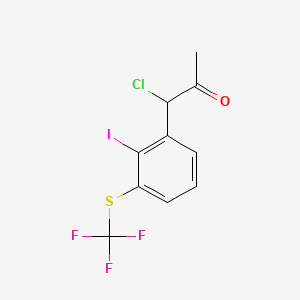
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)

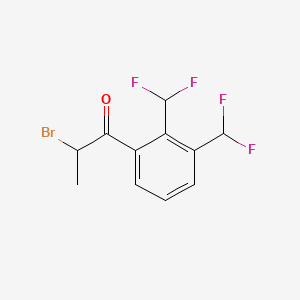
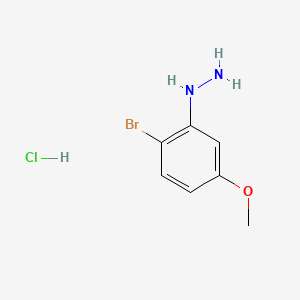
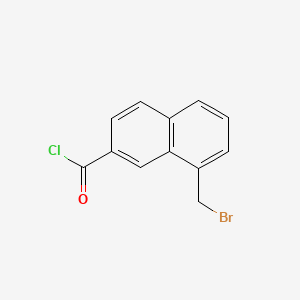
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)

